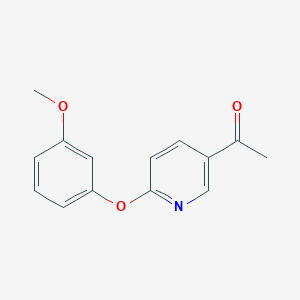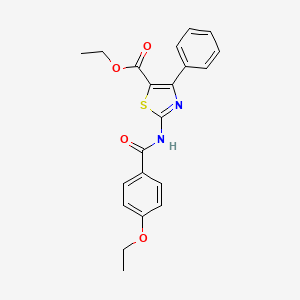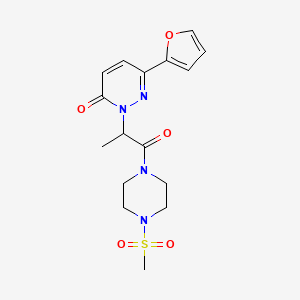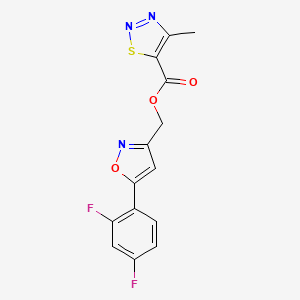
5-Acetyl-(3-methoxyphenoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives like 5-Acetyl-(3-methoxyphenoxy)pyridine involves several methods. One such method involves the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .
Molecular Structure Analysis
The molecular formula of this compound is C14H13NO3, and its molecular weight is 243.262 .
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
Pyridine derivatives, including compounds closely related to "5-Acetyl-(3-methoxyphenoxy)pyridine," have been synthesized and evaluated for their insecticidal properties. For instance, the insecticidal activity of certain pyridine derivatives against the cowpea aphid, Aphis craccivora Koch, was studied. Among the compounds tested, one demonstrated approximately fourfold the insecticidal activity of the commercial insecticide acetamiprid. This highlights the potential of pyridine derivatives in developing new insecticides (Bakhite et al., 2014).
Antitumor Activity
The antitumor activity of bis-indole derivatives, which include pyridine and piperazine moieties, has been explored. These compounds were evaluated for their efficacy against human cancer cell lines, with pyridine derivatives showing significantly higher activity. The study underscores the therapeutic potential of pyridine derivatives in cancer treatment (Andreani et al., 2008).
Chemical Synthesis Enhancements
Research into solvent-free conditions under microwave irradiation for acetylations involving compounds related to "this compound" shows potential for more efficient and environmentally friendly synthetic methodologies. This technique allows for selective acetylation of hydroxy, thiol, and amino groups, indicating a versatile approach for modifying pyridine derivatives (Paul et al., 2002).
Antimicrobial and Antimycobacterial Activity
Pyridine derivatives have been synthesized and tested for their antimicrobial and antimycobacterial activities. The studies provide evidence of the broad-spectrum antibacterial efficacy of these compounds, suggesting their potential as novel antimicrobial agents (Abdel-rahman et al., 2002).
Advanced Materials and Solar Cells
Pyridine-incorporated polymers have been developed for use as cathode interfacial layers in polymer solar cells. These materials demonstrate improved power conversion efficiency due to their ability to reduce cathode work functions and enhance open-circuit voltages, highlighting the role of pyridine derivatives in advancing solar cell technology (Chen et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[6-(3-methoxyphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10(16)11-6-7-14(15-9-11)18-13-5-3-4-12(8-13)17-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQQIOABCNJFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-methoxybenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2442698.png)
![7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2442700.png)


![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2442706.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2442708.png)
![8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2442710.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2442711.png)
